molecular formula C23H18BrN3O3 B2657676 2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 898436-82-3

2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2657676
CAS No.: 898436-82-3
M. Wt: 464.319
InChI Key: QIFHQHXKFAZNSA-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The amino, bromophenyl, and methoxybenzoyl groups are introduced through substitution reactions, often using reagents like bromine, methoxybenzoyl chloride, and amines.

    Final coupling: The final step involves coupling the functionalized indolizine with the carboxamide group under specific conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the indolizine core or the substituent groups.

    Reduction: Reduction reactions might target the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: Halogenated compounds like this one can undergo nucleophilic substitution, replacing the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products depend on the specific reactions but could include various substituted indolizines, amines, alcohols, or other functionalized derivatives.

Scientific Research Applications

2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may have applications in:

    Medicinal Chemistry: Potential as a pharmaceutical intermediate or active compound.

    Biological Studies: Used in research to study biological pathways and interactions.

    Industrial Chemistry: Could be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or DNA, influencing biological pathways through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Uniqueness

The presence of the bromine atom and the specific substitution pattern on the indolizine core might confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.

For precise and detailed information, consulting scientific literature and databases like PubChem, SciFinder, or specific journal articles would be necessary.

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c1-30-17-11-5-14(6-12-17)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-16-9-7-15(24)8-10-16/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFHQHXKFAZNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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